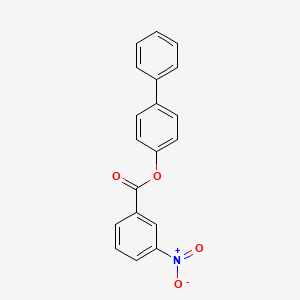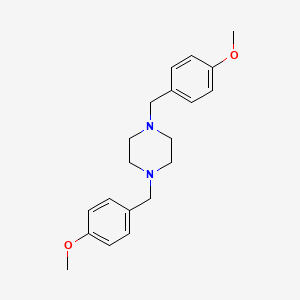![molecular formula C18H34N2O B10882873 2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B10882873.png)
2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog with a similar ring structure.
Piperidine: Another related compound with a piperidine ring.
Cyclohexylpiperidine: Shares structural similarities but lacks the morpholine moiety.
Uniqueness
2,6-Dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine is unique due to its combination of a morpholine ring with a substituted piperidine moiety. This structural complexity provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C18H34N2O |
|---|---|
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-[1-(4-methylcyclohexyl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C18H34N2O/c1-14-4-6-17(7-5-14)19-10-8-18(9-11-19)20-12-15(2)21-16(3)13-20/h14-18H,4-13H2,1-3H3 |
Clave InChI |
DIKZSWADIHRQBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)N2CCC(CC2)N3CC(OC(C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(4-methoxyphenyl)-N-[(pyridine-3-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B10882794.png)
![2-(4-methoxyphenyl)-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10882799.png)



![3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10882822.png)
![(4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882829.png)
amine](/img/structure/B10882833.png)
![9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B10882839.png)
![3-chloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10882845.png)
![2-({2-[(4-Nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10882850.png)
![3-[(4-Bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B10882858.png)
![(E)-10,13-dimethyl-16-(4-(trifluoromethyl)benzylidene)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10882866.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide](/img/structure/B10882867.png)
